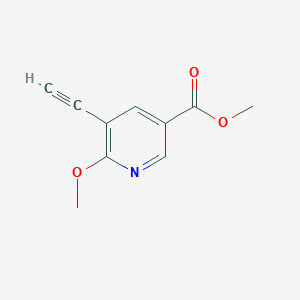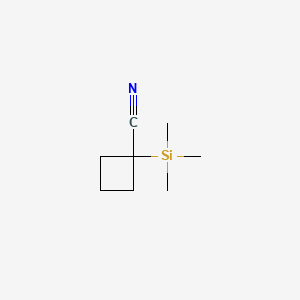
1-(Trimethylsilyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an organosilicon compound characterized by a cyclobutane ring substituted with a trimethylsilyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with trimethylsilyl cyanide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The nitrile group can participate in reactions leading to the formation of amines and other nitrogen-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.
1-(Trimethylsilyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Bicyclo[1.1.0]butane derivatives: Compounds with a strained bicyclic structure.
Uniqueness
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical reactivity and stability. The presence of both trimethylsilyl and nitrile groups further enhances its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C8H15NSi |
|---|---|
Peso molecular |
153.30 g/mol |
Nombre IUPAC |
1-trimethylsilylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3 |
Clave InChI |
LVOXEQOLBYPGHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


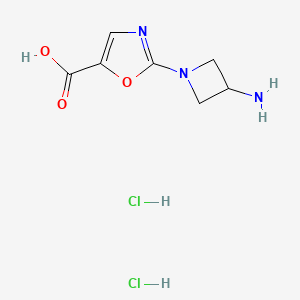

![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
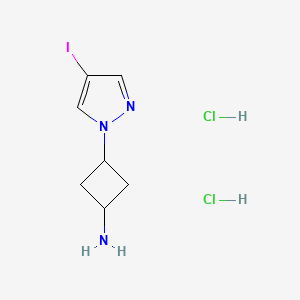
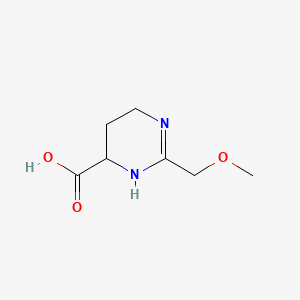

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
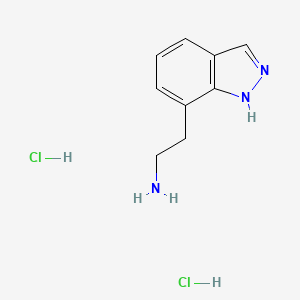
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

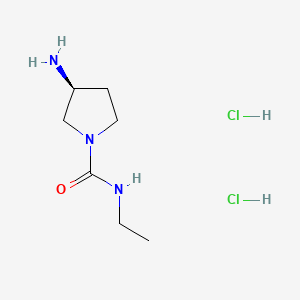
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
